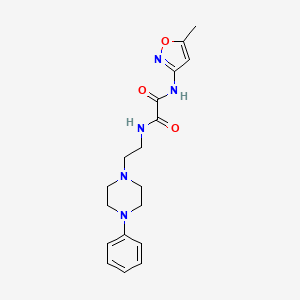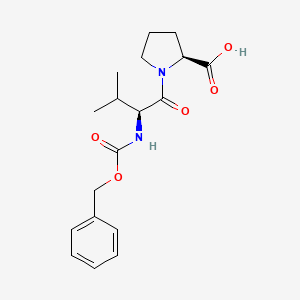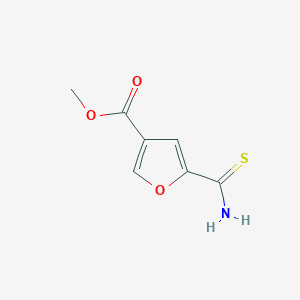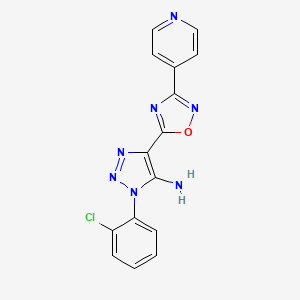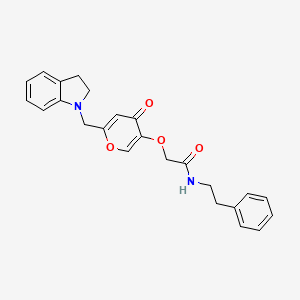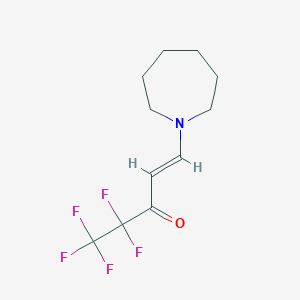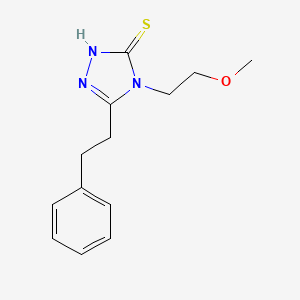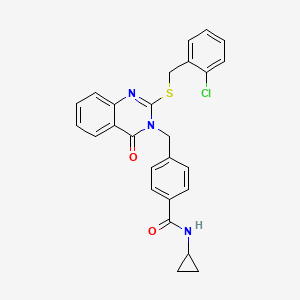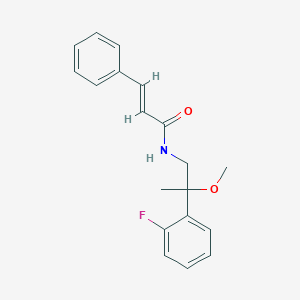
N-(2-(2-氟苯基)-2-甲氧基丙基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a cinnamamide moiety attached to a 2-(2-fluorophenyl)-2-methoxypropyl group
科学研究应用
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
作用机制
Target of Action
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide, also known as (2E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide, is a derivative of cinnamic amide . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) that plays a crucial role in signal transduction pathways regulating various cellular mechanisms .
Mode of Action
The interaction of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition can lead to a decrease in the aggressive tumor progression and increased sensitivity to antitumor drugs .
Biochemical Pathways
The action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide on EGFR affects the signal transduction pathways regulated by this receptor . The downstream effects of this interaction can lead to changes in cellular mechanisms, potentially influencing cell proliferation and survival .
Result of Action
The molecular and cellular effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide’s action include the inhibition of EGFR activity, which can lead to a decrease in tumor progression and increased sensitivity to antitumor drugs . These effects can potentially lead to the suppression of cancer cell growth.
生化分析
Biochemical Properties
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide interacts with EGFR, a receptor tyrosine kinase that plays a crucial role in signal transduction pathways regulating various cellular mechanisms . The compound’s interaction with EGFR suggests that it may influence the activity of this enzyme and potentially other biomolecules in the cell.
Cellular Effects
The effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide on cells are primarily observed in its antiproliferative activities against the human breast cancer cell line MCF-7 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory activities on EGFR suggest that it may exert its effects at the molecular level through binding interactions with this biomolecule, potentially leading to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(2-fluorophenyl)cinnamamide: A structurally similar compound with a fluorophenyl group attached to the cinnamamide moiety.
Cinnamamide-chalcone derivatives: These compounds have a chalcone moiety attached to the cinnamamide structure and exhibit similar biological activities.
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of the 2-(2-fluorophenyl)-2-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy as a therapeutic agent.
属性
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDDHYOERGEHFH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2504917.png)

